7-methoxy-2-methyl-4H-chromen-4-one
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Overview
Description
7-methoxy-2-methyl-4H-chromen-4-one is a chemical compound belonging to the chromenone family. It is characterized by a chromenone core structure with a methoxy group at the 7th position and a methyl group at the 2nd position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2-methyl-4H-chromen-4-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of an acid catalyst. This method is favored for its simplicity and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-speed ball mill mixers under solvent-free conditions. This mechanochemical approach is environmentally friendly and allows for rapid synthesis with high yields .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives.
Scientific Research Applications
7-methoxy-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-methoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate protein functions, and affect cellular signaling pathways. These interactions contribute to its biological activities, such as anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
- 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one
- 7-methoxy-2-methyl-3-(4-nitrophenoxy)-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 7-methoxy-2-methyl-4H-chromen-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Biological Activity
7-Methoxy-2-methyl-4H-chromen-4-one, a member of the chromone family, has garnered attention for its diverse biological activities. This compound features a methoxy group at the 7th position and a methyl group at the 2nd position of the chromone ring, contributing to its unique pharmacological properties. Research indicates that it possesses potential therapeutic applications, particularly in the fields of oncology and neurology.
The molecular formula of this compound is C11H10O3. It is characterized by a benzopyran structure, which is common among chromones. The compound exhibits a yellowish color in its solid form and is known for its stability under various conditions.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
- Anticancer Activity :
- MAO-B Inhibition :
-
Anti-inflammatory Properties :
- The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating inflammatory pathways. This activity is significant for potential therapeutic applications in inflammatory diseases.
- Antimicrobial Activity :
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits MAO-B, leading to increased levels of neurotransmitters such as dopamine and serotonin, which may be beneficial in treating neurodegenerative disorders.
- Cell Signaling Modulation : It influences cellular signaling pathways involved in apoptosis and inflammation, contributing to its anticancer and anti-inflammatory effects.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features. Substituents at specific positions on the chromone ring significantly affect its biological activity:
- Positioning of Methoxy Group : The methoxy group at the 7th position is critical for MAO-B inhibition, while modifications at other positions can enhance or reduce activity .
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-Hydroxyflavone | Hydroxyl group at position 7 | Strong antioxidant properties |
6-Methoxyflavone | Methoxy group at position 6 | Significant anti-inflammatory effects |
5,6-Dimethoxyflavone | Two methoxy groups | Enhanced solubility and potential bioactivity |
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- In Vitro Anticancer Study : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7) and reported a significant reduction in cell viability with an IC50 value indicating effective dose-response relationships.
- Neuroprotective Effects : Another case study investigated its neuroprotective effects in models of Parkinson's disease, demonstrating that treatment with this compound improved motor functions and reduced neuroinflammation in animal models .
Properties
IUPAC Name |
7-methoxy-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-5-10(12)9-4-3-8(13-2)6-11(9)14-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKKYAMSTCPNKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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